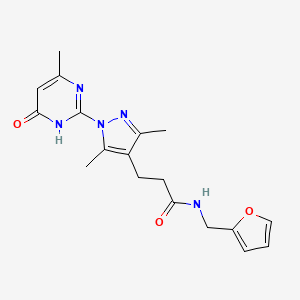![molecular formula C18H18FN3O4S B2865438 ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921117-60-4](/img/structure/B2865438.png)
ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis process for this compound is not directly available, it’s likely that its synthesis involves several steps, including the formation of the pyridine ring, the introduction of the carbamoyl group, and the attachment of the ethyl ester . Protodeboronation of boronic esters and reactions at the benzylic position might be involved in the synthesis process.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The compound likely contains a pyridine ring fused with a thieno ring, along with carbamoyl, fluorobenzamido, and ethyl carboxylate groups .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The presence of the carbamoyl and ethyl carboxylate groups could make it a participant in condensation reactions . The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine, a related compound, is a colorless liquid with a strong, unpleasant odor . The presence of the carbamoyl, fluorobenzamido, and ethyl carboxylate groups would likely influence the compound’s solubility, boiling point, and other physical properties .科学的研究の応用
Central Nervous System (CNS) Drug Development
The structural resemblance of this compound to fused imidazopyridine heterocyclic ring systems, which are known to act as GABA_A receptor positive allosteric modulators, suggests its potential in CNS drug development . This could lead to new treatments for neurological disorders such as epilepsy, anxiety, and insomnia.
Cancer Therapeutics
Compounds with similar structures have been found to influence cellular pathways crucial for the functioning of cancer cells . This compound could be investigated for its efficacy in inhibiting the growth of cancer cells or in enhancing the effectiveness of existing cancer treatments.
Anti-Inflammatory Agents
The compound’s similarity to known NSAIDs (Nonsteroidal Anti-Inflammatory Drugs) within its chemical group indicates possible applications as an anti-inflammatory agent . It could be developed to treat conditions like arthritis or other inflammatory diseases.
Proton Pump Inhibitors
Given the compound’s structural characteristics, it may serve as a proton pump inhibitor . This application would be particularly useful in the treatment of gastrointestinal diseases such as GERD (Gastroesophageal Reflux Disease) and peptic ulcers.
Aromatase Inhibitors
The compound could potentially act as an aromatase inhibitor . Aromatase inhibitors are used in the treatment of breast cancer by reducing the levels of estrogen in the body, which can slow the growth of certain types of breast cancer cells.
Suzuki–Miyaura Cross-Coupling Reactions
In synthetic chemistry, this compound could be utilized in Suzuki–Miyaura cross-coupling reactions as a boron reagent or a palladium catalyst . This application would be valuable in the creation of complex organic molecules for pharmaceuticals or materials science.
将来の方向性
特性
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-18(25)22-8-7-11-13(9-22)27-17(14(11)15(20)23)21-16(24)10-5-3-4-6-12(10)19/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUBYDMBXQRYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

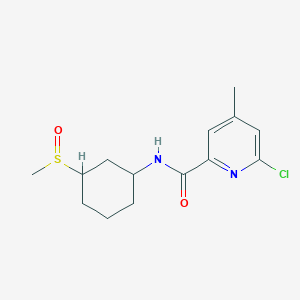


![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)
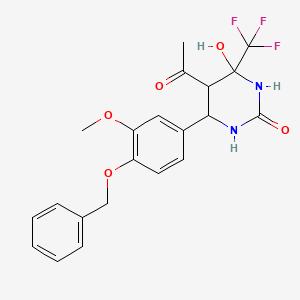
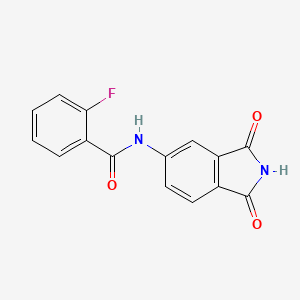
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)
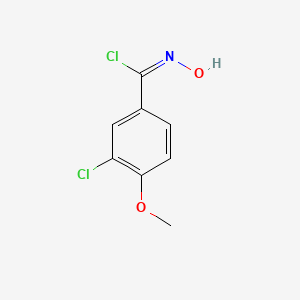

![N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2865369.png)
![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2865371.png)
